An In-depth Technical Guide to 2,4-Dihydroxybenzoic Acid: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2,4-Dihydroxybenzoic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxybenzoic acid (2,4-DHBA), also known as β-resorcylic acid, is a phenolic acid of significant interest across various scientific disciplines, including chemistry, biology, and medicine. As a dihydroxy derivative of benzoic acid, its unique chemical structure imparts a range of biological activities, from antioxidant and antimicrobial properties to a role in cellular metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties, structural features, synthesis, and analysis of 2,4-DHBA. Furthermore, it delves into its biological role, particularly its involvement as a precursor in the biosynthesis of Coenzyme Q10, a critical component of the mitochondrial electron transport chain. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in drug development and related fields.
Chemical Properties and Structure
2,4-Dihydroxybenzoic acid is an organic compound with the molecular formula C₇H₆O₄. It presents as a white to off-white crystalline solid and is characterized by the presence of a carboxylic acid group and two hydroxyl groups substituted on a benzene ring at positions 2 and 4.
Identifiers and Nomenclature
| Property | Value |
| IUPAC Name | 2,4-dihydroxybenzoic acid |
| CAS Number | 89-86-1 |
| Synonyms | β-Resorcylic acid, beta-Resorcylic acid, 4-Carboxyresorcinol, p-Hydroxysalicylic acid |
| Molecular Formula | C₇H₆O₄ |
| Molecular Weight | 154.12 g/mol |
| InChI | InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) |
| SMILES | C1=CC(=C(C=C1O)O)C(=O)O |
Physicochemical Properties
The physicochemical properties of 2,4-DHBA are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Melting Point | 225-227 °C (decomposes) |
| Boiling Point | Not applicable |
| Solubility | Moderately soluble in water. Soluble in ethanol, ether, and acetone. |
| pKa₁ (Carboxylic Acid) | ~3.2 |
| pKa₂ (Phenolic OH) | ~8.9 |
| LogP | 1.48 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2,4-DHBA.
In a methanolic solution, 2,4-Dihydroxybenzoic acid exhibits characteristic absorption maxima.
| λmax (nm) |
| 218 |
| 255 |
| 292 |
The IR spectrum of 2,4-DHBA shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid and phenols) |
| 1650 | C=O stretch (carboxylic acid) |
| 1600, 1500, 1450 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (acid/phenol) |
The ¹H and ¹³C NMR spectra provide detailed information about the structure of 2,4-DHBA.
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5 (broad s) | singlet | 1H | COOH |
| 10.2 (broad s) | singlet | 1H | Ar-OH |
| 9.8 (broad s) | singlet | 1H | Ar-OH |
| 7.65 | doublet | 1H | H-6 |
| 6.45 | doublet of doublets | 1H | H-5 |
| 6.35 | doublet | 1H | H-3 |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| 171.5 | C=O |
| 162.0 | C-4 |
| 160.5 | C-2 |
| 132.0 | C-6 |
| 108.5 | C-5 |
| 105.0 | C-1 |
| 103.0 | C-3 |
Crystal Structure
X-ray crystallography studies reveal that 2,4-Dihydroxybenzoic acid crystallizes in a monoclinic system. The molecules form dimers through hydrogen bonding between the carboxylic acid groups. Further intermolecular hydrogen bonding involving the hydroxyl groups creates a three-dimensional network.
Experimental Protocols
Synthesis of 2,4-Dihydroxybenzoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a common and effective method for the synthesis of 2,4-DHBA from resorcinol.
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Resorcinol
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Sodium bicarbonate
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Distilled water
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Concentrated hydrochloric acid (37%)
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Oil bath
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Round-bottom flask (100 mL)
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Magnetic stirrer and stir bar
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Reflux condenser
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Beaker (500 mL)
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Filtration apparatus (e.g., Büchner funnel)
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Reaction Setup: In a 100 mL round-bottom flask, combine 5.9 g of resorcinol and 25 g of sodium bicarbonate.
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Solvent Addition: Add 60 mL of distilled water to the flask and stir the mixture to dissolve the solids.
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Heating and Reaction: Place the flask in an oil bath and heat the mixture to 95-100 °C with continuous stirring for 2 hours.
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Completion of Reaction: After 2 hours, increase the temperature to 130 °C and reflux for an additional 15 minutes to ensure the reaction goes to completion.
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Cooling and Transfer: Allow the flask to cool to room temperature. Transfer the contents to a 500 mL beaker, rinsing the flask with a small amount of cold distilled water to ensure complete transfer.
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Acidification and Precipitation: Carefully and slowly add 29 mL of 37% hydrochloric acid to the beaker with stirring. This will cause the protonation of the product and its precipitation as an off-white solid. Be cautious as carbon dioxide gas will be evolved.
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Crystallization: Allow the beaker to stand overnight to ensure complete crystallization of the 2,4-dihydroxybenzoic acid.
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Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold water.
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Dissolution: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve the solid completely.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, which will result in the formation of needle-shaped crystals of pure 2,4-dihydroxybenzoic acid.
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Isolation of Pure Product: Collect the crystals by filtration and dry them thoroughly.
Caption: Mechanism of the Kolbe-Schmitt reaction for the synthesis of 2,4-dihydroxybenzoic acid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis and quantification of 2,4-DHBA.
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A mixed-mode column such as a Primesep D (4.6 x 150 mm, 5 µm) is suitable for separating dihydroxybenzoic acid isomers.
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Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., trifluoroacetic acid - TFA).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 250 nm.
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Injection Volume: 10 µL.
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Standard Solutions: Prepare stock solutions of 2,4-DHBA in the mobile phase. Create a series of dilutions to generate a calibration curve.
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Unknown Samples: Dissolve the sample containing 2,4-DHBA in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Caption: A typical workflow for the analysis of 2,4-dihydroxybenzoic acid using HPLC.
Biological Significance and Signaling Pathways
2,4-Dihydroxybenzoic acid is not only a synthetic compound but is also found in nature as a plant metabolite. It has garnered significant attention for its biological activities, particularly its role in the biosynthesis of Coenzyme Q10 (CoQ10).
Role in Coenzyme Q10 Biosynthesis
Coenzyme Q10 is a vital component of the electron transport chain in mitochondria, essential for cellular respiration and energy production. The biosynthesis of CoQ10 is a multi-step process that utilizes 4-hydroxybenzoic acid as a precursor for the benzoquinone ring. In certain genetic disorders where the endogenous synthesis of 4-hydroxybenzoic acid is impaired, 2,4-dihydroxybenzoic acid can act as an alternative precursor, bypassing the deficient enzymatic step.
The proposed pathway involves the prenylation of 2,4-dihydroxybenzoic acid by the enzyme COQ2, followed by a series of modifications including decarboxylation, hydroxylations, and methylations to ultimately form CoQ10. This makes 2,4-DHBA a compound of interest for the development of therapies for primary CoQ10 deficiencies.
Caption: Role of 2,4-DHBA in bypassing deficient steps in Coenzyme Q10 biosynthesis.
Conclusion
2,4-Dihydroxybenzoic acid is a multifaceted molecule with well-defined chemical properties and a growing significance in the biological and pharmaceutical sciences. Its straightforward synthesis and purification, coupled with its potential to modulate critical metabolic pathways, make it a compelling subject for further research. This guide has provided a detailed overview of its key characteristics and experimental protocols to facilitate its use in the laboratory. The role of 2,4-DHBA as a precursor in Coenzyme Q10 biosynthesis highlights its therapeutic potential and underscores the importance of continued investigation into its mechanisms of action and applications in human health.
